molecular formula C22H16N2O3 B3570358 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide CAS No. 5753-15-1

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B3570358
CAS No.: 5753-15-1
M. Wt: 356.4 g/mol
InChI Key: ZFYNSVIDCOTBKY-UHFFFAOYSA-N
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Description

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide is a synthetic small molecule based on the privileged 1,3-benzoxazin-4-one scaffold, a class of N,O-heterocyclic compounds with significant potential in medicinal chemistry and drug discovery . The 1,3-benzoxazin-4-one core is a key structural motif known for its diverse biological activities and is increasingly investigated for its role in inhibiting key oncogenic targets . Preliminary computational and in vitro studies suggest this compound class may exhibit potent inhibitory activity against tyrosine kinase receptors . Structurally related benzoxazinone derivatives have been identified through high-throughput virtual screening as selective dual inhibitors of EGFR and HER2 kinases, which are critically implicated in cell proliferation, survival, and metastasis in various cancers, including gastric cancers . The presence of the 4-oxo-4H-3,1-benzoxazin-2-yl group is a key pharmacophore contributing to strong binding affinity and interactions with kinase active sites . This makes this compound a promising candidate for researchers exploring novel targeted cancer therapies and dual inhibition strategies to overcome tumor heterogeneity and resistance mechanisms. Beyond its core pharmacological potential, the 1,3-benzoxazin-4-one structure serves as a versatile synthetic intermediate . It can act as a competent directing group for transition metal-catalyzed ortho -C-H functionalization, enabling the synthesis of more complex and diverse derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block for developing fused heterocyclic systems or functional materials. Safety Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21-24-19-12-5-4-11-18(19)22(26)27-21/h1-12,14H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYNSVIDCOTBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360392
Record name STK156459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-15-1
Record name STK156459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then coupled with a phenylacetamide derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The target compound’s benzoxazinone core differentiates it from benzothiazole (–5), phthalazinone (), and aminothiazole () analogs.
  • Substituent Effects : Fluorinated groups (e.g., trifluoromethyl in –5) enhance metabolic stability and lipophilicity, whereas benzyloxy or chlorobenzyl groups () may influence steric bulk and solubility .

Key Observations :

  • Yields : The target compound’s synthetic efficiency is unclear, but analogs like 3g (70% yield) and 12g (79%) suggest moderate-to-high efficiency under optimized conditions . Fluorinated benzothiazoles (e.g., 19% yield for compound 13) face challenges due to steric/electronic effects .
  • Melting Points: Higher melting points (e.g., 246–247°C for 3i, ) correlate with increased aromaticity or crystallinity, which the target compound may share due to its planar benzoxazinone core .

Biological Activity

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3}, with a molecular weight of approximately 290.31 g/mol. Its structure features a benzoxazine ring, which is associated with various biological activities, including anti-cancer and anti-inflammatory properties.

1. Cytotoxicity

Studies have shown that compounds related to benzoxazines exhibit cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) studies have indicated that certain benzoxazinones demonstrate significant cytotoxicity against P388 leukemia cells with an ID50 value around 9.9 µM . This suggests that the benzoxazine moiety may enhance the cytotoxic potential of the compound.

2. Anti-inflammatory Properties

Research indicates that derivatives of benzoxazine compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For example, some derivatives have been shown to have IC50 values lower than that of standard anti-inflammatory drugs like celecoxib . This suggests that this compound could potentially serve as an anti-inflammatory agent.

The mechanism through which benzoxazine derivatives exert their biological effects often involves modulation of cell cycle dynamics and apoptosis pathways. The alteration in cell cycle distribution observed in studies indicates that these compounds may induce cell cycle arrest in cancer cells, contributing to their cytotoxic effects .

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the effects of various benzoxazinones on P388 cells found that this compound exhibited significant cytotoxicity. The results indicated that treatment with this compound led to increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anti-cancer therapeutic .

Case Study: Anti-inflammatory Activity

Another research study focused on the anti-inflammatory properties of similar benzoxazine derivatives demonstrated that these compounds could significantly reduce inflammation in animal models. The study utilized both the writhing test and hot plate test to assess analgesic activity, revealing promising results for compounds structurally related to this compound .

Data Summary

Activity Observation Reference
CytotoxicityID50 = 9.9 µM in P388 cells
Anti-inflammatory activityLower IC50 than celecoxib
MechanismInduces apoptosis and cell cycle arrest

Q & A

Q. What are the standard synthetic routes for N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like benzoxazinone and phenylacetamide derivatives. Key steps include intramolecular cyclization and coupling reactions under reflux conditions. For example, refluxing intermediates with aniline derivatives in solvents like methanol or dichloromethane, followed by purification via recrystallization, yields the final compound . Reaction monitoring using thin-layer chromatography (TLC) and structural confirmation via NMR spectroscopy are critical .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify proton and carbon environments, ensuring correct substitution patterns (e.g., benzoxazinone ring formation) .
  • Infrared Spectroscopy (IR): Confirms functional groups like carbonyl (C=O) and amide (N-H) bonds .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for pharmacological studies) .

Q. What are the key parameters affecting synthesis yield and purity?

Yield optimization depends on:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Temperature control: Reflux conditions (e.g., 100°C for 4 hours) improve intermediate coupling efficiency .
  • Reaction time: Over-reduction or side reactions (e.g., hydrolysis) can occur if timing is not strictly monitored .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or yields across studies?

Variations in melting points (e.g., 58–138°C in similar analogs) may arise from differences in crystallization solvents or polymorphic forms . To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Standardize recrystallization protocols (e.g., methanol vs. ethanol) to ensure reproducibility .
  • Use HPLC-MS to detect impurities affecting thermal properties .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize biological activity?

SAR analysis involves synthesizing analogs with modifications to:

  • Benzoxazinone ring: Introduce electron-withdrawing groups (e.g., Cl, F) to enhance receptor binding .
  • Phenylacetamide moiety: Vary substituents (e.g., methoxy, methyl) to assess steric and electronic effects on target interactions . Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking studies to correlate structural features with activity .

Q. What mechanistic insights exist for the compound’s intramolecular cyclization during synthesis?

Cyclization likely proceeds via nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, forming the benzoxazinone ring. Evidence from IR and NMR data supports intermediate enol tautomer stabilization under acidic conditions . Kinetic studies using variable-temperature NMR can elucidate transition states and rate-determining steps .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory biological activity data in related analogs?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardizing bioassay protocols (e.g., fixed incubation times, controls).
  • Cross-validating results with orthogonal assays (e.g., in vitro vs. ex vivo models) .
  • Reporting purity thresholds (e.g., ≥98% for IC50 determinations) .

Q. What advanced techniques are recommended for studying metabolic stability?

  • LC-MS/MS: Quantifies metabolite formation in hepatic microsomal assays.
  • Stable isotope labeling: Tracks degradation pathways of the benzoxazinone core .
  • CYP450 inhibition assays: Identifies enzyme interactions affecting pharmacokinetics .

Tables for Comparative Analysis

Table 1: Representative Synthetic Yields and Conditions

IntermediateSolventTemperature (°C)Yield (%)Reference
Benzoxazinone precursorDMF10070
Phenylacetamide couplingMethanol6039–58

Table 2: Structural Modifications and Biological Activity Trends

Analog ModificationBiological Activity (IC50)Key SAR Insight
4-Fluoro substitution12 µM (EGFR inhibition)Enhanced target affinity due to electronegativity
Methylation at C3InactiveSteric hindrance disrupts binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide

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